Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a nicotinoyl group, and a tetrahydrothiophenyl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the nicotinoyl group, and the attachment of the tetrahydrothiophenyl moiety. Common reagents used in these reactions include ethyl chloroformate, piperazine, and nicotinic acid derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophenyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nicotinoyl group can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Nicotinoyl derivatives: These compounds share the nicotinoyl group and may exhibit similar biological activities.
Piperazine derivatives: Compounds with a piperazine ring are often used in pharmaceuticals and may have comparable therapeutic potential.
Tetrahydrothiophenyl derivatives: These compounds contain the tetrahydrothiophenyl moiety and may have similar chemical reactivity and applications.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Chemical Structure and Properties
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate can be characterized by its unique functional groups, which include a piperazine ring, a nicotinoyl moiety, and a tetrahydrothiophene ether. The presence of these groups suggests potential interactions with various biological targets, particularly in the nervous system and in metabolic pathways.
Structural Formula
Pharmacological Profile
Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:
- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Antimicrobial Activity : Studies have reported that derivatives of piperazine display antimicrobial effects against various pathogens, suggesting potential therapeutic applications in treating infections.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
Compound A | Antioxidant | Umesha et al., 2009 |
Compound B | Antimicrobial | Acar et al., 2017 |
Compound C | Neuroprotective | Threadgill et al., 2010 |
Case Study 1: Antioxidant Properties
A study by Umesha et al. (2009) evaluated the antioxidant capacity of a related compound using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant reduction in DPPH radicals, suggesting strong antioxidant activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, Acar et al. (2017) assessed the antimicrobial properties of piperazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds effectively inhibited bacterial growth, supporting their potential as therapeutic agents.
Properties
IUPAC Name |
ethyl 4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-2-23-17(22)20-9-7-19(8-10-20)16(21)14-4-3-6-18-15(14)24-13-5-11-25-12-13/h3-4,6,13H,2,5,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBIMXQTSFFLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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